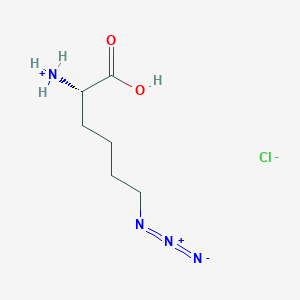

H-Lys(N3).HCl

Description

Historical Context and Evolution of Bioorthogonal Chemistry

The concept of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003, refers to chemical reactions that can occur within living organisms without interfering with their inherent biochemical processes. wikipedia.orgunive.it This field grew out of the need to study biomolecules like glycans, proteins, and lipids in their natural environments. wikipedia.orgnih.gov Early methods for bioconjugation, such as those involving aldehydes and ketones, lacked the high degree of selectivity needed for complex biological systems. acs.org

A significant breakthrough came with the development of reactions utilizing abiotic functional groups. wikipedia.org The Staudinger ligation, introduced by the Bertozzi group in 2000, was the first truly bioorthogonal reaction, involving the reaction of azides with triarylphosphines. wikipedia.orgacs.org This was followed by the advent of "click chemistry," a concept introduced by K. Barry Sharpless in 2001, which describes a set of rapid, high-yield, and specific reactions. unive.it A prime example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), discovered independently by Sharpless and Morten Meldal. unive.itacs.org While highly efficient, the toxicity of the copper catalyst limited its use in living cells. unive.it This led to the development of strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry variant that is significantly faster and non-toxic, making it suitable for live-cell imaging. wikipedia.orgnih.gov The profound impact of these discoveries was recognized with the 2022 Nobel Prize in Chemistry awarded to Bertozzi, Meldal, and Sharpless for their work on click chemistry and bioorthogonal chemistry. unive.it

Significance of Azide-Functionalized Amino Acids in Chemical Biology

Azide-functionalized amino acids, such as H-Lys(N3).HCl, are pivotal tools in chemical biology due to the unique properties of the azide (B81097) group. researchgate.netenamine.net The azide is small, stable in biological systems, and possesses reactivity modes that are rare in nature, making it an ideal bioorthogonal handle. acs.org These modified amino acids can be incorporated into proteins through various methods, including solid-phase peptide synthesis and by exploiting the cell's own translational machinery. evitachem.comnih.gov

Once incorporated into a peptide or protein, the azide group can be selectively modified through bioorthogonal reactions like the Staudinger ligation or click chemistry. iris-biotech.decarlroth.com This allows for the site-specific attachment of various molecules, including fluorescent dyes, polyethylene (B3416737) glycol (PEG), and other reporter molecules, without disrupting the protein's function. carlroth.comcarlroth.com This capability has revolutionized the study of protein synthesis, localization, and interaction within the complex environment of a living cell. nih.govcarlroth.com The ability to introduce a chemically unique handle into proteins opens up numerous avenues for protein engineering and functional studies. nih.gov

Overview of Key Research Domains Utilizing this compound

The versatility of this compound has led to its application in a wide array of research areas. Some of the key domains include:

Peptide Synthesis and Modification: this compound is a fundamental building block in the synthesis of modified peptides. evitachem.com The azide group serves as a handle for further modifications, enabling the creation of peptides with novel functionalities.

Protein Labeling and Bioconjugation: Researchers utilize this compound to introduce azide groups into proteins. carlroth.com This allows for the subsequent attachment of probes for various applications, including fluorescence imaging and tracking protein localization and dynamics within cells. carlroth.com

Drug Development and Delivery: The principles of bioorthogonal chemistry employing this compound are being explored for the development of targeted drug delivery systems and antibody-drug conjugates (ADCs). evitachem.commedchemexpress.commedchemexpress.com The specific and stable linkage formed via click chemistry can enhance the efficacy and targeting of therapeutic agents. evitachem.com

Genetic Code Expansion: Scientists have successfully expanded the genetic code of organisms like E. coli and zebrafish to incorporate unnatural amino acids, including azido-lysine. nih.govbiorxiv.orgmdpi.com This allows for the site-specific insertion of the azide group into proteins in vivo, providing a powerful tool for studying protein function in a living organism. biorxiv.orgmdpi.com

Materials Science: The "click" reaction's efficiency and orthogonality have been harnessed in the development of advanced biomaterials, such as hydrogels and polymers, for applications in tissue engineering and regenerative medicine. unive.it

Properties of this compound

| Property | Value | Source |

| Systematic Name | (S)-2-amino-6-azidohexanoic acid hydrochloride | bapeks.com |

| Common Synonyms | 6-azido-L-norleucine.HCl, L-azidonorleucine.HCl, H-Nle(6-N3)-OH.HCl, L-azidolysine hydrochloride, Anl.HCl | bapeks.com |

| Molecular Formula | C6H13ClN4O2 | bapeks.com |

| Molecular Weight | 208.6 g/mol | bapeks.com |

| Purity | >99% | bapeks.com |

| Storage Temperature | +2 to +8 °C | bapeks.com |

| Key Functional Group | Azide (-N3) | evitachem.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1S)-5-azido-1-carboxypentyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N4O2.ClH/c7-5(6(11)12)3-1-2-4-9-10-8;/h5H,1-4,7H2,(H,11,12);1H/t5-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCEAACZNVVRXSJ-JEDNCBNOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCN=[N+]=[N-])CC(C(=O)O)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CCN=[N+]=[N-])C[C@@H](C(=O)O)[NH3+].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for H Lys N3 .hcl and Its Derivatives

Strategies for Incorporating H-Lys(N3).HCl in Peptide Synthesis

The incorporation of this compound into a peptide sequence introduces a versatile chemical handle. This azido (B1232118) group is stable under the conditions of peptide synthesis and can be later used to attach a wide array of molecules, such as fluorescent dyes, polymers, or therapeutic agents, through highly specific ligation chemistry. chempep.combaseclick.eu

Solid-Phase Peptide Synthesis (SPPS) Protocols

Solid-Phase Peptide Synthesis (SPPS) is the most common method for creating peptides containing azidolysine. nih.gov The process involves the sequential addition of amino acids to a growing chain anchored to a solid resin support. For the inclusion of azidolysine, its Nα-protected form, typically Fmoc-Lys(N3)-OH, is used as the building block. chempep.com

The azide (B81097) functionality is stable to the standard conditions of Fmoc-based SPPS, including the basic conditions required for Fmoc group removal (e.g., piperidine) and the acidic conditions for the final cleavage of the peptide from the resin (e.g., trifluoroacetic acid). chempep.compeptide.com The coupling of Fmoc-Lys(N3)-OH to the resin-bound peptide is achieved using standard coupling reagents. researchgate.net For instance, a common protocol involves using HBTU (O-(Benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine) in a solvent like DMF (N,N-Dimethylformamide). publish.csiro.au Microwave-assisted SPPS can also be employed to enhance the efficiency of the synthesis.

| SPPS Coupling Protocol for Fmoc-Lys(N3)-OH | |

| Component | Details |

| Amino Acid | Fmoc-L-Lys(N3)-OH |

| Activating Agent | HBTU (O-(Benzotriazole-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate) |

| Base | DIPEA (N,N-Diisopropylethylamine) |

| Solvent | DMF (N,N-Dimethylformamide) |

| Deprotection | 20% piperidine (B6355638) in DMF for Fmoc removal |

| Cleavage | Trifluoroacetic acid (TFA)-based cocktail |

Solution-Phase Synthetic Routes

While less common than SPPS for long peptides, solution-phase synthesis is a viable method for creating shorter peptides or fragments containing this compound. evitachem.comekb.eg In this approach, protected amino acids are coupled sequentially in a solvent. The purification of the intermediate peptide after each coupling step is required, typically by crystallization or chromatography. The principles of solution-phase synthesis involve the activation of the carboxylic acid group of one amino acid and its subsequent reaction with the amino group of another. ekb.eg The azido group on the lysine (B10760008) side chain remains intact throughout these procedures.

Design and Synthesis of Protected this compound Analogues

Fmoc-Protection Strategies for α-Amino Group

The most widely used protecting group for SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group. chempep.com The synthesis of Fmoc-Lys(N3)-OH is a key preliminary step. A common and efficient method involves a copper(II)-catalyzed diazo transfer reaction. publish.csiro.au This reaction transfers an azide group to the ε-amino group of a suitably protected lysine derivative.

A typical synthesis starts with Fmoc-L-Lysine-OH. publish.csiro.au This starting material is reacted with an azide transfer agent, such as imidazole-1-sulfonyl azide hydrochloride, in the presence of a copper sulfate (B86663) catalyst and a base like sodium bicarbonate. publish.csiro.au The reaction specifically targets the side-chain amino group, leaving the α-amino group protected by the Fmoc moiety. The product, Fmoc-L-Lys(N3)-OH, can then be purified by chromatography. publish.csiro.au

| Synthesis of Fmoc-L-Lys(N3)-OH | |

| Starting Material | Fmoc-L-Lysine-OH |

| Azide Source | Imidazole-1-sulfonyl azide hydrochloride |

| Catalyst | CuSO₄·5H₂O |

| Base | NaHCO₃ |

| Solvent | Water/Methanol mixture |

| Purification | Silica column chromatography |

| Reported Yield | 72% |

Data sourced from a study on the synthesis of cyclic peptide-polymer conjugates. publish.csiro.au

Orthogonal Protecting Groups for Side Chain Manipulation

Orthogonality in protecting groups is a strategy that allows for the selective removal of one protecting group in the presence of others. rsc.org This is crucial for synthesizing complex peptides with multiple modifications. While the azido group itself can be considered a "masked" amino function, other protecting groups can be used in conjunction with it to achieve specific synthetic goals. rsc.orgiris-biotech.de

For instance, to create a branched peptide, one might use Fmoc to protect the α-amino group, a Boc (tert-butyloxycarbonyl) group to protect the side chain of a different lysine residue, and incorporate Fmoc-Lys(N3)-OH at another position. The Fmoc group is removed with a base (piperidine), while the Boc group is removed with a mild acid, and the azide remains stable under both conditions. nih.gov This allows for selective elaboration at different points in the peptide.

Other orthogonal protecting groups that are stable in the presence of the azide group and standard SPPS conditions include those cleavable by hydrazinolysis (e.g., Dde, ivDde) or photolysis (e.g., Nvoc). iris-biotech.deiris-biotech.de These groups can protect other lysine side chains or other functional groups within the peptide, enabling highly specific, multi-step modifications. iris-biotech.deacs.org

Synthesis of Advanced this compound Conjugates and Precursors

The primary utility of incorporating azidolysine into a peptide is to serve as a precursor for advanced conjugates. interchim.fr The azide group is a key component in bioorthogonal "click chemistry" reactions, which are known for their high efficiency, selectivity, and biocompatibility. nih.govnih.gov

The most common reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage between the azido-modified peptide and an alkyne-containing molecule. interchim.frnih.gov This has been used to conjugate peptides to a vast range of molecules, including:

Fluorescent probes: for imaging and tracking peptides in biological systems. chempep.com

Polymers: such as PEG, to improve the pharmacokinetic properties of therapeutic peptides. baseclick.eu

DNA: to create peptide-oligonucleotide conjugates for diagnostics and targeted therapies. nih.govrsc.org

Small molecule drugs or targeting ligands: to create peptide-drug conjugates. baseclick.eunih.gov

Another important reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is therefore highly suitable for use in living systems. nih.govmedchemexpress.com In SPAAC, the azide reacts with a strained alkyne, such as a dibenzocyclooctyne (DBCO) derivative. nih.govrsc.org This reaction has been used to label proteins and peptides on the surface of cells or within complex biological mixtures.

Preparation of Lysine-Azide-Linker Constructs

The strategic assembly of lysine-azide-linker constructs is critical for applications such as the development of antibody-drug conjugates (ADCs). In these constructs, the azido-lysine moiety is a component within a larger linker system designed to connect a biological macromolecule, like an antibody, to a payload, such as a cytotoxic drug. These linkers often incorporate various functional units to control properties like solubility, stability, and the drug-release mechanism.

A common strategy involves creating multifunctional linkers where azido-lysine is a central building block. For instance, linker constructs have been developed featuring a maleimidocaproyl (mcc) group, a triazole spacer, a polyethylene (B3416737) glycol (PEG) chain for solubility, a lysine unit, and a para-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer connected to a drug. researchgate.net One such construct is identified as mcc-triazole spacer-PEG7-x-lysine-PABC-SN-38, developed for ADCs in clinical trials. researchgate.net This modular design allows for precise control over the drug-to-antibody ratio (DAR) and the release of the payload under specific physiological conditions, such as the acidic environment of lysosomes. researchgate.net

Another advanced method for preparing lysine-azide modified proteins involves enzymatic conjugation. Microbial transglutaminase (MTGase) has been employed to site-specifically attach azide-containing linkers to antibodies. mdpi.com This process can involve a two-step procedure where the enzyme first conjugates a short amino-azide linker to the antibody. mdpi.com This is followed by a bioorthogonal SPAAC reaction to attach a payload that has been derivatized with a strained alkyne, such as dibenzocyclooctyne (DBCO). mdpi.commedchemexpress.com Researchers have designed various branched amino-azide linkers to create homogeneous ADCs with a DAR of four or six. mdpi.com

The table below summarizes examples of lysine-azide-linker strategies and their resulting products.

| Linker Strategy | Key Components | Application/Result | Reference |

| Affinity Peptide Conjugation | ZQG derivatives with azide, alkyne, or linker-cytotoxin moieties attached to monoclonal antibody (mAb) mutants. | Modification at heavy chain K447 resulted in DARs of 1.8 (azide), 2.0 (alkyne), and 1.5 (linker-cytotoxin). | rsc.org |

| Multi-component Linker | mcc-triazole spacer-PEG7-x-lysine-PABC-SN-38 | Used in ADCs (IMMU-130, IMMU-132) with a high optimal DAR of about 6. The linker is acid-sensitive. | researchgate.net |

| Enzymatic-Bioorthogonal | MTGase-mediated conjugation of branched amino-azide linkers (L3-L5), followed by SPAAC with DBCO-PEG4-ValCit-PABC-MMAF. | Production of homogeneous ADCs with a DAR of four. | mdpi.com |

These methodologies highlight the versatility of azido-lysine as a building block, enabling the construction of sophisticated bioconjugates with precisely controlled architectures and functionalities.

Bioorthogonal Reactivity of H Lys N3 .hcl Conjugates

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

The CuAAC reaction is a cornerstone of click chemistry, prized for its high efficiency, selectivity, and biocompatibility under mild conditions. beilstein-journals.orgnih.gov This reaction involves the [3+2] cycloaddition of an azide (B81097), such as the one present in H-Lys(N3).HCl, and a terminal alkyne to form a stable 1,4-disubstituted triazole linkage. evitachem.combeilstein-journals.org The reaction is catalyzed by copper(I) ions, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) (CuSO4) with the addition of a reducing agent, most commonly sodium ascorbate (B8700270). beilstein-journals.orgacs.org The CuAAC reaction is significantly faster than the uncatalyzed version and proceeds with high regioselectivity. beilstein-journals.orgnih.gov

Mechanistic Investigations of CuAAC with this compound Derivatives

The mechanism of CuAAC has been the subject of extensive research, with both mononuclear and dinuclear copper species proposed to be involved in the catalytic cycle. beilstein-journals.orgacs.org The currently accepted model often involves a dinuclear copper acetylide intermediate. beilstein-journals.orgacs.org The reaction initiates with the formation of a copper(I) acetylide complex from the terminal alkyne. mdpi.com The azide then coordinates to the copper center, followed by a cycloaddition reaction to form a six-membered copper-containing intermediate. acs.org This intermediate then rearranges and, upon protonolysis, releases the stable triazole product, regenerating the copper catalyst for subsequent cycles. acs.org

Density functional theory (DFT) studies have provided further insights, supporting a stepwise mechanism and explaining the reaction's high regioselectivity and rapid kinetics, especially in aqueous environments. mdpi.com The presence of the azide group on the lysine (B10760008) side chain of this compound does not significantly alter this fundamental mechanism. medchemexpress.commedchemexpress.com The azide remains a bioorthogonal handle, meaning it is chemically inert to most biological functional groups, ensuring that the cycloaddition occurs specifically with the intended alkyne-containing molecule. igem.org

Optimization of Reaction Conditions for Bioconjugation

Optimizing CuAAC reaction conditions is critical for successful bioconjugation, particularly when working with sensitive biological molecules. Key factors to consider include the copper source, reducing agent, ligand, solvent, and pH. nih.govresearchgate.net

For bioconjugation applications, copper(II) sulfate is a common and cost-effective copper source, used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ. beilstein-journals.orgacs.org However, the use of ascorbate can lead to the generation of reactive oxygen species (ROS), which can damage biomolecules. nih.gov To mitigate this, alternative reducing agents or the use of copper(I)-stabilizing ligands is often employed. nih.govresearchgate.net

The choice of solvent and pH is also crucial. The reaction is often performed in aqueous buffers, sometimes with organic co-solvents like alcohols or DMSO to improve the solubility of the reactants. beilstein-journals.org The CuAAC reaction is generally tolerant of a wide pH range, typically between 4 and 12. beilstein-journals.org

Table 1: Key Parameters for Optimizing CuAAC Bioconjugation

| Parameter | Considerations | Common Choices |

| Copper Source | Cost-effectiveness, in situ generation of Cu(I) | Copper(II) sulfate (CuSO₄) |

| Reducing Agent | Efficiency, potential for side reactions (e.g., ROS generation) | Sodium ascorbate, Tris(2-carboxyethyl)phosphine (TCEP) |

| Ligand | Accelerates reaction, stabilizes Cu(I), reduces cytotoxicity | THPTA, TBTA, BTTES |

| Solvent | Solubility of reactants, biocompatibility | Aqueous buffers (e.g., PBS, HEPES), with co-solvents (e.g., DMSO, t-BuOH) |

| pH | Reaction efficiency, stability of biomolecules | pH 4-12 |

Ligand Design for Enhanced CuAAC Efficiency and Biocompatibility

Ligands play a multifaceted role in CuAAC reactions, significantly enhancing their efficiency and biocompatibility. beilstein-journals.orgnih.gov They accelerate the reaction rate, protect the copper(I) catalyst from oxidation and disproportionation, and reduce its cytotoxicity, which is a major concern for in vivo applications. nih.govnih.gov

Tris(triazolylmethyl)amine-based ligands are a prominent class of ligands used in CuAAC. beilstein-journals.orgnih.gov One of the most well-known is Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA). beilstein-journals.org Water-soluble derivatives of TBTA, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), have been developed to improve their utility in biological systems. beilstein-journals.orgresearchgate.net These ligands have been shown to significantly accelerate the reaction and protect biomolecules from oxidative damage. researchgate.net

More advanced ligand design has focused on creating ligands that not only enhance catalytic activity but also minimize the cellular uptake of copper, further improving biocompatibility. nih.gov For instance, sulfated ligands like BTTES have been shown to accelerate the CuAAC reaction while reducing the internalization of the copper catalyst into living cells. nih.gov The development of such ligands has been instrumental in expanding the application of CuAAC for labeling biomolecules on the surface of live cells. nih.gov

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Applications

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a powerful alternative to CuAAC that eliminates the need for a copper catalyst. igem.orgnih.gov This is a significant advantage for in vivo studies where copper toxicity is a concern. nih.gov SPAAC utilizes a strained cyclooctyne (B158145) that readily reacts with an azide, such as the one in this compound, through a [3+2] cycloaddition to form a stable triazole. igem.org The high ring strain of the cyclooctyne provides the driving force for the reaction. nih.gov

Development of Complementary Ring-Strained Alkyne Reagents

The success of SPAAC has spurred the development of a variety of ring-strained alkyne reagents with improved reactivity and stability. rsc.org Early cyclooctynes had concerns regarding their aqueous solubility, but newer generations have incorporated solubilizing groups like polyethylene (B3416737) glycol (PEG) or sulfonates. nih.gov

Several classes of cyclooctynes have been developed, each with distinct reaction kinetics and properties. Some common examples include:

Dibenzocyclooctyne (DBCO) : Known for its good stability and lack of susceptibility to Michael addition by thiols, making it suitable for use in protein-rich environments. igem.org

Bicyclo[6.1.0]nonyne (BCN) : Another widely used cyclooctyne in SPAAC reactions. igem.orgacs.org

Difluorinated cyclooctyne (DIFO) : Offers a balance of reactivity and stability. nih.gov

The choice of cyclooctyne depends on the specific application, balancing the need for rapid kinetics with reagent stability and potential side reactions. thieme-connect.de

Table 2: Common Ring-Strained Alkynes for SPAAC

| Alkyne Reagent | Key Features |

| Dibenzocyclooctyne (DBCO) | Good stability, resistant to Michael addition by thiols. igem.org |

| Bicyclo[6.1.0]nonyne (BCN) | Commonly used, commercially available. igem.orgacs.org |

| Difluorinated cyclooctyne (DIFO) | Offers a balance of reactivity and stability. nih.gov |

| Biarylazacyclooctynone (BARAC) | Very fast kinetics, but can be susceptible to thiol addition. igem.org |

Applications of H Lys N3 .hcl in Advanced Peptide and Protein Engineering

Site-Specific Functionalization of Peptides and Proteins

The ability to introduce specific modifications at defined positions within a peptide or protein is crucial for understanding and manipulating their function. H-Lys(N3).HCl serves as a powerful tool for this purpose, enabling the introduction of an azide (B81097) handle at the lysine (B10760008) side chain. evitachem.comcarlroth.com This azide group is chemically inert to most biological functional groups but can be selectively reacted with an alkyne-containing molecule through "click chemistry," a highly efficient and specific reaction. evitachem.commedchemexpress.com This approach allows for the attachment of a wide variety of functionalities, including fluorescent dyes, biotin (B1667282) tags, and polyethylene (B3416737) glycol (PEG) chains, to peptides and proteins with high precision. baseclick.eucarlroth.com

Post-Translational Modification Mimicry and Analysis

Post-translational modifications (PTMs) are covalent changes to proteins that occur after their synthesis and play a critical role in regulating virtually all cellular processes. wikipedia.orgthermofisher.com Studying the effects of specific PTMs can be challenging due to the difficulty in producing homogeneously modified proteins. This compound provides a means to circumvent this challenge by enabling the creation of PTM mimics. rsc.org By incorporating this compound into a protein and subsequently using click chemistry to attach a group that mimics a specific PTM, researchers can investigate the functional consequences of that modification in a controlled manner. acs.org For example, this strategy has been employed to study the impact of lysine modifications on protein stability, protein-protein interactions, and enzyme activity. nih.gov

| Mimicked PTM | Click Chemistry Handle | Application |

| Acetylation | Alkyne-acetyl mimic | Studying the role of acetylation in gene regulation |

| Ubiquitination | Alkyne-ubiquitin mimic | Investigating protein degradation pathways |

| Phosphorylation | Alkyne-phosphate mimic | Analyzing signal transduction cascades |

Development of Modified Peptides with Tailored Functionalities

The site-specific modification of peptides using this compound allows for the development of novel peptides with customized properties. evitachem.comsb-peptide.com By attaching specific functional groups, the therapeutic or diagnostic potential of peptides can be enhanced. For instance, the conjugation of PEG chains (PEGylation) to a therapeutic peptide can increase its serum half-life and reduce its immunogenicity. baseclick.eu Similarly, attaching a targeting ligand can direct the peptide to specific cells or tissues, improving its efficacy and reducing off-target effects. The versatility of click chemistry enables the creation of a wide range of modified peptides, including those with enhanced stability, improved cell penetration, and novel biological activities. sigmaaldrich.comnih.gov

Genetic Code Expansion for Unnatural Amino Acid Incorporation

Genetic code expansion is a powerful technique that allows for the incorporation of unnatural amino acids (UAAs), such as this compound, into proteins at specific sites during protein synthesis in living cells. nih.govfrontiersin.org This is achieved by engineering an orthogonal aminoacyl-tRNA synthetase/tRNA pair that is specific for the UAA and does not cross-react with the endogenous cellular machinery. nih.govacs.org

Engineering of Pyrrolysyl-tRNA Synthetase/tRNA Pairs for Azide-Lysine

The pyrrolysyl-tRNA synthetase (PylRS)/tRNA(Pyl) pair from certain archaea is a commonly used platform for genetic code expansion. nih.govasm.org PylRS has a flexible active site that can be engineered through directed evolution or rational design to recognize and charge its cognate tRNA with various lysine derivatives, including those with azide functionalities. acs.orgresearchgate.net Researchers have successfully evolved PylRS variants that efficiently incorporate Nε-azido-L-lysine (the free amino acid form of this compound) in response to a nonsense codon, typically the amber stop codon (UAG), that is introduced into the gene of interest. google.comiris-biotech.de This allows for the precise, site-specific incorporation of the azide-containing lysine into a target protein within a cellular context. iris-biotech.de

Production of Site-Specifically Azide-Labeled Recombinant Proteins

Once an engineered PylRS/tRNA pair for azide-lysine is established, it can be used to produce recombinant proteins containing this UAA at single or multiple defined positions. nih.gov By introducing the UAG codon at the desired location(s) in the gene encoding the protein of interest and co-expressing the engineered PylRS/tRNA pair in the presence of this compound, the cellular translational machinery will incorporate the azide-lysine at those sites. iris-biotech.de This method enables the production of site-specifically azide-labeled proteins in organisms ranging from bacteria to mammalian cells. acs.org These azide-functionalized proteins are valuable reagents for a wide range of applications, including the study of protein structure and function, the development of protein-based therapeutics, and the creation of novel biomaterials. iris-biotech.de

Construction of Complex Bioconjugates for Research Probes

The azide group introduced into peptides and proteins via this compound serves as a versatile chemical handle for the construction of complex bioconjugates. evitachem.combaseclick.eu Through click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC), a diverse array of molecules can be attached to the azide-labeled biomolecule. medchemexpress.com This has led to the development of a wide variety of research probes with tailored functionalities.

| Probe Type | Conjugated Molecule | Research Application |

| Fluorescent Probes | Fluorescent Dyes | Imaging protein localization and dynamics in living cells |

| Affinity Probes | Biotin | Protein purification and identification of binding partners |

| Photoaffinity Probes | Photoreactive Groups | Mapping protein-protein interactions |

| Drug Conjugates | Therapeutic Agents | Targeted drug delivery |

These bioconjugates have proven invaluable in elucidating complex biological processes. For example, fluorescently labeled proteins allow for the visualization of their subcellular localization and trafficking in real-time. Biotinylated proteins can be used to isolate and identify interacting partners, shedding light on protein networks. Furthermore, the ability to attach therapeutic agents to specific proteins opens up new avenues for targeted drug delivery, potentially increasing efficacy while minimizing side effects.

Synthesis of Fluorescent Probes for Cellular and Molecular Imaging

The ability to visualize proteins in their native cellular environment is crucial for understanding their function, localization, and dynamics. This compound is a cornerstone for creating bespoke fluorescently-labeled peptides and proteins for cellular imaging. The general strategy involves incorporating this compound into a peptide or protein sequence during solid-phase peptide synthesis or through genetic code expansion in living cells. baseclick.eu The incorporated azide group then serves as a specific attachment point for a fluorescent dye molecule that has been modified with a complementary alkyne group.

The ligation is typically achieved via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a highly efficient and specific click reaction that forms a stable triazole linkage. medchemexpress.commedchemexpress.com This method offers significant advantages over traditional protein labeling, which often relies on the non-specific modification of natural amino acids like cysteine or lysine, leading to heterogeneous products and potential disruption of protein function. iris-biotech.de By using this compound, a single fluorescent probe can be attached at a predetermined site, ensuring homogeneity and preserving the protein's native structure and function. baseclick.eu

Researchers have successfully used this method to attach a wide variety of fluorophores to proteins for imaging applications. For instance, peptides can be labeled with dyes like TAMRA for visualization purposes in protein ligation studies. nih.gov This precise labeling strategy is invaluable for tracking proteins within cells, studying protein-protein interactions through techniques like Förster Resonance Energy Transfer (FRET), and developing diagnostic tools.

Table 1: Examples of Fluorophores Used with Azide-Alkyne Click Chemistry

| Fluorophore Class | Specific Dye Example | Excitation Max (nm) | Emission Max (nm) | Application Note |

|---|---|---|---|---|

| Rhodamine | TAMRA | ~555 | ~580 | Often used for peptide and protein visualization. nih.gov |

| Coumarin | Coumarin derivatives | ~340-400 | ~440-500 | Used in fluorogenic substrates for protease activity. bapeks.com |

| Fluorescein | FAM (Carboxyfluorescein) | ~494 | ~518 | Commonly used as a bright green fluorescent label. bapeks.com |

| Cyanine | Cy5, Cy7 | ~650 / ~750 | ~670 / ~775 | Near-infrared dyes suitable for in vivo imaging. |

| BODIPY | BODIPY FL | ~503 | ~512 | pH-insensitive dye with sharp emission peaks. |

Development of Photo-Affinity and Infrared Probes

Beyond fluorescence, this compound facilitates the creation of more specialized probes for interrogating protein structure and interactions, such as photo-affinity and infrared probes.

Photo-Affinity Labeling (PAL) is a powerful technique used to identify and map protein-protein or protein-ligand interactions directly within a complex biological setting. researchgate.netiu.edu In a typical PAL experiment, a "probe" molecule is designed with a photoreactive group (e.g., a diazirine or benzophenone) and a reporter tag. enamine.netiris-biotech.demdpi.com When the probe binds to its target protein, it can be permanently cross-linked by exposure to UV light. evotec.com this compound is instrumental in this process, where the azide group often serves as a latent handle for the reporter tag. The probe, containing the photoreactive group, is first cross-linked to its target. Subsequently, a reporter molecule (like biotin for purification or a fluorophore for detection) equipped with an alkyne is "clicked" onto the azide of the cross-linked probe, allowing for identification of the target protein. mdpi.com This "post-labeling" approach is advantageous because it avoids using bulky reporter tags during the initial binding and cross-linking event, minimizing steric hindrance. u-tokyo.ac.jp

Infrared (IR) Probes offer a unique way to study a protein's local environment, including electrostatics, hydration, and structural dynamics. nih.gov The azide group (N₃) of this compound has an asymmetric stretching vibration that absorbs in a spectral region (~2100 cm⁻¹) which is free from interference from other protein or water absorptions. acs.orgnih.gov This creates a clear "window" in the IR spectrum. The exact frequency of this vibration is exquisitely sensitive to the local environment. nih.govnih.gov By incorporating this compound or similar azido-amino acids at specific sites, researchers can use 2D-infrared spectroscopy to monitor changes in the local electric field, hydrogen bonding, and solvent accessibility during processes like protein folding or ligand binding. acs.orgaip.org The azide group's larger extinction coefficient compared to other probes like nitriles makes it a more sensitive reporter, especially at low sample concentrations. nih.gov

Table 2: Comparison of Probing Techniques Utilizing the Azide Moiety

| Probe Type | Principle of Operation | Role of this compound | Information Gained | Key Research Finding |

|---|---|---|---|---|

| Photo-Affinity Probe | UV-induced covalent cross-linking of a probe to its interacting partner protein. evotec.com | Provides the azide handle for post-crosslinking attachment of a reporter tag (e.g., biotin) via click chemistry. mdpi.com | Identification of direct binding partners; mapping interaction interfaces. researchgate.net | Diazirine-based probes are small and highly reactive upon photoactivation, ensuring specific and efficient cross-linking. iris-biotech.de |

| Infrared (IR) Probe | The azide's vibrational frequency is sensitive to its local chemical environment (electric field, H-bonding). nih.gov | Acts as the direct IR reporter group, with its N=N=N stretch absorbing in a transparent spectral region (~2100 cm⁻¹). nih.gov | Site-specific structural and dynamic information; local hydration and electrostatic environment. acs.org | The azide stretch frequency can distinguish between a solvated (water-exposed) and a buried (hydrophobic pocket) position within a protein. nih.govosti.gov |

Creation of Multi-Domain Protein Assemblies and Fusion Proteins

The construction of artificial multi-domain proteins and novel fusion proteins is a frontier in protein engineering, with applications in therapeutics and synthetic biology. This compound is a key enabler of these advanced assemblies, primarily through click chemistry-mediated ligation. This allows for the covalent linking of distinct, correctly folded proteins in orientations not accessible through standard genetic fusion, such as N-to-N or C-to-C terminus linkages. nih.govgoogle.com

A particularly powerful strategy combines the enzymatic precision of Sortase A with the chemical specificity of click chemistry. nih.goviris-biotech.de Sortase A is a transpeptidase that recognizes a specific peptide motif (LPXTG) and can be used to attach a payload to a protein's C-terminus. nih.govbiorxiv.org In a common approach, one protein is engineered with a C-terminal LPXTG motif, while a synthetic peptide containing an N-terminal oligo-glycine sequence and an azide group (from a component like H-(Gly)3-Lys(N3)-OH) is prepared. iris-biotech.deiris-biotech.de Sortase A ligates the azido-peptide onto the first protein. A second protein is separately functionalized with an alkyne. The two modified proteins can then be irreversibly joined via a click reaction. nih.gov

The use of oligo-glycine linkers is significant. These linkers are highly flexible, allowing the connected protein domains to fold and function independently without steric interference. iris-biotech.deiris-biotech.depolyplus-sartorius.com The length and composition of these linkers can be precisely controlled to optimize the stability and function of the final fusion protein. twistbioscience.com This combined enzymatic-chemical approach provides a robust and versatile platform for creating complex, multi-functional protein architectures for advanced therapeutic and biotechnological applications. uq.edu.auuva.nl

H Lys N3 .hcl in Advanced Analytical and Biochemical Assay Development

Utilization in Enzymatic Activity Assays and Screening Platforms

The unique properties of H-Lys(N3).HCl have been harnessed to create innovative enzymatic activity assays and high-throughput screening platforms for identifying enzyme modulators.

Design of Enzyme Substrate Analogues with Azide (B81097) Tags

A key application of this compound is in the design of enzyme substrate analogues. bapeks.comresearchgate.net By incorporating this azide-containing amino acid into peptides or other molecules that mimic the natural substrates of enzymes, researchers can create probes to study enzyme activity. nih.govnih.gov The azide group serves as a chemical handle that, under normal enzymatic conditions, is incorporated into or released from a substrate during the enzymatic reaction. This "tagging" allows for subsequent detection and quantification. nih.govmdpi.com

For instance, researchers have synthesized azide-functionalized disaccharide oxazolines as substrates for endoglycosidases. nih.gov These synthetic substrates, designed to be similar to their natural counterparts, are recognized and processed by the enzymes. nih.govnih.gov The successful enzymatic transfer of the azide-tagged sugar moiety to an antibody, for example, provides a direct measure of the enzyme's transglycosylation activity. nih.gov This approach has proven effective in remodeling the Fc-glycan of antibodies, demonstrating the flexibility of enzymes like Endo-S2 to accommodate these modified substrates. researchgate.netnih.gov

Similarly, this compound can be incorporated into peptide sequences that are substrates for proteases. chemimpex.com Cleavage of the peptide by the protease releases a fragment containing the azide tag, which can then be captured and quantified.

Table 1: Examples of Azide-Tagged Enzyme Substrate Analogues

| Enzyme Target | Substrate Analogue | Detection Principle |

| Endoglycosidase (Endo-S2) | Azide-functionalized disaccharide oxazolines | Transfer of the azide-tagged sugar to an antibody, followed by click chemistry with a reporter molecule. researchgate.netnih.gov |

| Farnesyltransferase | Azido-farnesyl pyrophosphate analogues | Metabolic incorporation of the azide tag into proteins, followed by ligation to a phosphine (B1218219) probe via the Staudinger reaction. nih.gov |

| Pepsin | Hemoglobin (as a general substrate) | Spectrophotometric measurement of TCA-soluble products after enzymatic digestion. sigmaaldrich.com |

| L-lysine α-oxidase | L-lysine | Colorimetric detection of hydrogen peroxide produced during the enzymatic reaction. nih.gov |

Strategies for High-Throughput Screening of Enzyme Modulators

The ability to create azide-tagged substrates has paved the way for high-throughput screening (HTS) of enzyme modulators. mdpi.com These screening platforms often rely on the robust and specific nature of click chemistry to detect the enzymatic reaction. mdpi.commedchemexpress.com

A common strategy involves incubating the enzyme with a library of potential inhibitors or activators, followed by the addition of the azide-tagged substrate. The extent of the enzymatic reaction is then measured by a click reaction between the azide tag and a reporter molecule, which can be a fluorophore or a biotin (B1667282) tag for subsequent purification and detection. mdpi.commdpi.com This method allows for the rapid and efficient screening of large numbers of compounds.

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a widely used click reaction in this context due to its high efficiency and regioselectivity. mdpi.comresearchgate.net The reaction forms a stable triazole linkage between the azide-tagged product and an alkyne-functionalized reporter molecule. mdpi.com This modularity allows a single azide-tagged substrate to be used with a variety of reporters, adding flexibility to the assay design. mdpi.com

Mass Spectrometry-Based Characterization of Labeled Biomolecules

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of biomolecules labeled with this compound. mtoz-biolabs.comsolubilityofthings.com It provides crucial information on the site of bioconjugation and allows for the quantitative analysis of the labeled products.

Identification of Bioconjugation Sites within Peptides and Proteins

Once a biomolecule is labeled using this compound and a subsequent click reaction, identifying the precise location of the modification is critical for understanding its impact on the biomolecule's structure and function. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), is the primary technique used for this purpose. researchgate.netnih.gov

The labeled protein is first digested into smaller peptides using a protease like trypsin. researchgate.netnih.gov These peptides are then separated by liquid chromatography and analyzed by the mass spectrometer. nih.gov In the mass spectrometer, the peptides are fragmented, and the resulting fragment ions are measured. nih.gov By analyzing the masses of these fragments, the amino acid sequence of the peptide can be determined, and the exact residue that was modified with the azide-containing linker can be identified. nih.gov The presence of the triazole ring and the associated reporter group results in a characteristic mass shift that pinpoints the site of ligation.

Quantitative Analysis of Ligation Products

Mass spectrometry is also a powerful technique for the quantitative analysis of the products of ligation reactions. nih.gov By using stable isotope-labeled (SIL) internal standards, researchers can accurately determine the amount of labeled biomolecule present in a sample. sb-peptide.com

Selected reaction monitoring (SRM) is a targeted mass spectrometry technique that offers high sensitivity and precision for quantifying specific peptides. nih.gov In an SRM experiment, the mass spectrometer is set to monitor specific precursor-to-product ion transitions that are unique to the labeled peptide of interest. By comparing the signal intensity of the labeled peptide to that of a known amount of a spiked-in SIL peptide, the absolute quantity of the ligation product can be determined. nih.gov This quantitative data is essential for assessing the efficiency of the labeling reaction and for studying the stoichiometry of biomolecular interactions.

Spectroscopic Methods for Probing Molecular Interactions and Dynamics

A variety of spectroscopic techniques are employed to study the molecular interactions and dynamics of biomolecules labeled with this compound. solubilityofthings.comspectroscopyonline.comsu.se These methods provide insights into the structural changes and binding events that occur upon modification.

Fluorescence spectroscopy is a particularly valuable tool in this context. spectroscopyonline.com By attaching a fluorescent reporter group to the azide tag via click chemistry, researchers can monitor changes in the local environment of the label. mdpi.com For example, Förster Resonance Energy Transfer (FRET) can be used to measure distances between the labeled site and another fluorescent probe within the biomolecule or on an interacting partner. nih.gov Changes in FRET efficiency can reveal information about conformational changes, binding events, and the dynamics of molecular complexes. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for obtaining detailed structural and dynamic information at the atomic level. solubilityofthings.comsb-peptide.commdpi.com While the introduction of the label can complicate NMR spectra, specific isotopic labeling of the reporter group or the biomolecule itself can help to simplify the analysis. sb-peptide.com NMR can be used to identify the residues involved in binding interactions and to characterize the structural perturbations caused by the label. mdpi.com

Other spectroscopic techniques such as UV-Vis spectroscopy and circular dichroism can also provide valuable information. spectroscopyonline.comsu.senih.gov UV-Vis spectroscopy can be used to monitor the formation of the triazole ring during the click reaction, while circular dichroism can detect changes in the secondary structure of a protein upon labeling. nih.gov

Table 2: Spectroscopic Techniques for Analyzing Labeled Biomolecules

| Spectroscopic Technique | Information Obtained |

| Fluorescence Spectroscopy (including FRET) | Molecular distances, conformational changes, binding events, and dynamics. spectroscopyonline.comnih.gov |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic-level structural details, dynamics, and identification of binding interfaces. solubilityofthings.comsb-peptide.commdpi.com |

| UV-Visible Spectroscopy | Monitoring reaction kinetics (e.g., triazole formation) and quantifying labeled products. spectroscopyonline.comnih.gov |

| Circular Dichroism (CD) Spectroscopy | Assessing changes in the secondary and tertiary structure of proteins upon labeling. su.se |

Applications in Fluorescence-Based Interaction Studies

The azide group of this compound is chemically inert within the cellular environment but can undergo highly specific and efficient reactions with complementary functional groups, a concept known as click chemistry. evitachem.comiris-biotech.de This property is extensively leveraged for fluorescence-based studies. After the site-specific incorporation of this compound into a protein's sequence, a fluorescent dye (fluorophore) bearing a terminal alkyne group can be covalently attached via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. nih.govacs.org This process creates a stable triazole linkage, effectively tagging the protein with a fluorescent probe at a predetermined location. evitachem.com

This precise labeling is critical for sophisticated biophysical techniques like Fluorescence Resonance Energy Transfer (FRET). upenn.edu FRET is a distance-dependent phenomenon where energy is transferred non-radiatively from an excited donor fluorophore to a nearby acceptor fluorophore. umd.edu By labeling two different proteins—or two different domains of the same protein—with a suitable FRET donor/acceptor pair, researchers can measure nanometer-scale distances and monitor dynamic events such as protein folding, conformational changes, and protein-protein interactions in real-time. acs.orgupenn.edu For example, the binding of two proteins can bring the donor and acceptor into proximity, resulting in a measurable FRET signal. nih.gov Similarly, a conformational change within a single protein can alter the distance between two strategically placed labels, leading to a change in FRET efficiency. umd.edu The use of this compound ensures that the fluorophores are positioned exactly where intended, eliminating the ambiguity associated with traditional, less specific labeling methods.

| Interaction Type | Donor Probe Example | Acceptor Probe Example | Principle of Detection |

| Protein Conformational Change | Coumarin-alkyne | Cy5-alkyne | Change in intramolecular distance alters FRET efficiency between the donor and acceptor attached to the same protein. nih.govacs.org |

| Protein-Protein Interaction | Dansyl-alkyne | Tryptophan (intrinsic) | Binding of a Dansyl-labeled protein to its partner containing Tryptophan brings the pair into proximity, causing quenching of Tryptophan fluorescence and sensitized Dansyl emission. umd.edu |

| Biomolecular Complex Assembly | Green Fluorescent Protein (GFP) | mScarlet | Interaction between proteins fused to different self-interacting tags and fluorescent proteins induces phase separation, concentrating the fluorophores and allowing visualization of the interaction. nih.gov |

| Protein-Ligand Binding | Acridonylalanine (Acd) | BODIPY | Binding of a small molecule can induce a conformational shift in the protein, changing the distance between the genetically encoded Acd (donor) and a clicked BODIPY dye (acceptor). upenn.edu |

Advanced NMR Spectroscopy for Structural Insights of Conjugates

Following the conjugation of a probe to a protein via this compound, it is crucial to verify the success of the reaction and understand the structural implications for the target protein. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for obtaining atomic-resolution structural and dynamic information on biomolecules in solution. nih.gov

Advanced, multidimensional NMR methods are essential for characterizing this compound-derived bioconjugates. mdpi.com For instance, two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) spectroscopy can be used to confirm the covalent modification. An HSQC spectrum correlates the chemical shifts of directly bonded nuclei, such as ¹H and ¹³C or ¹H and ¹⁵N. The successful click reaction and formation of the triazole ring introduce unique signals into the spectrum, providing unambiguous evidence of the conjugation. Furthermore, comparing the HSQC spectrum of the labeled protein to the unlabeled protein can reveal any structural perturbations caused by the attached probe. Significant changes in the chemical shifts of specific amino acid residues can indicate that the label has altered the local or even global protein fold. mdpi.com

To gain deeper structural insights, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed. NOESY experiments detect protons that are close in space (typically < 5 Å), regardless of whether they are connected by covalent bonds. mdpi.com This allows for the determination of the three-dimensional fold of the protein and the precise orientation of the attached probe relative to the protein backbone. This information is vital for validating that the probe does not interfere with the protein's active site or interaction interfaces, ensuring that the subsequent functional assays are reporting on the native behavior of the protein. These advanced NMR techniques provide a detailed quality control step, linking the chemical modification to its structural consequences. nih.govmdpi.com

| NMR Technique | Information Obtained for this compound Conjugates | Significance |

| 1D ¹H and ¹³C NMR | General spectral fingerprint, verification of probe attachment through characteristic signals (e.g., triazole protons). mdpi.com | Initial confirmation of successful conjugation reaction. |

| 2D COSY (Correlation Spectroscopy) | Shows correlations between protons that are coupled through-bond, helping to assign spin systems of the attached probe and nearby residues. mdpi.com | Aids in the detailed assignment of signals belonging to the probe and the modified lysine (B10760008) side chain. |

| 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) | Provides a map of all C-H bonds. Confirms triazole ring formation and allows for mapping of chemical shift perturbations on the protein backbone upon conjugation. mdpi.com | Unambiguous verification of site-specific labeling and assessment of structural integrity post-modification. |

| 2D NOESY (Nuclear Overhauser Effect Spectroscopy) | Reveals through-space proximities between protons (<5 Å), defining the 3D structure of the conjugate and the orientation of the probe relative to the protein. mdpi.com | Crucial for understanding the precise positioning of the probe and ensuring it does not disrupt native protein structure or function. |

Theoretical and Computational Investigations of H Lys N3 .hcl Reactivity and Applications

Quantum Chemical Studies of Azide (B81097) Group Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of the azide functional group in H-Lys(N3).HCl. cuny.edu These methods allow for the detailed investigation of molecular geometry, electronic properties, and reaction energetics. cuny.edu

Studies on various organic azides reveal that the azide moiety (-N3) possesses a unique electronic structure that dictates its reactivity. researchgate.net It is characterized as a highly energetic, electron-rich functional group. cuny.edu DFT calculations can predict key parameters such as heat of formation, bond dissociation energies, and the energies of molecular orbitals (HOMO and LUMO). researchgate.net For instance, the introduction of an azido (B1232118) group is known to significantly enhance the heat of formation of molecules due to the high energy contribution from the -N3 group. researchgate.net

The reactivity of the azide is largely governed by its behavior as a 1,3-dipole in cycloaddition reactions. mit.edu Quantum mechanics-based computational chemistry can model the transition states of these reactions, providing activation energies that are critical for predicting reaction rates. cuny.edu For example, theoretical analyses have been applied to understand the reactivity patterns in Diels-Alder reactions and other cycloadditions, which share mechanistic principles with the reactions of azides. cuny.eduacs.org

Furthermore, quantum chemical calculations are employed to understand the stability of azides. The thermal stability can be analyzed by calculating the bond dissociation energies of the C-N3 bond. researchgate.net The sensitivity of azido compounds can also be predicted by examining the energy gap between the HOMO and LUMO. researchgate.net Theoretical studies can also model the photochemical properties of azides, investigating mechanisms of photooxidation and the behavior of the molecule in excited states. photobiology.com The local environment's effect on the azide group, such as the influence of solvents on its vibrational frequencies for use as an IR probe, has also been successfully modeled. osti.gov

| Calculated Property | Typical Finding/Significance | Computational Method |

|---|---|---|

| Heat of Formation (ΔHf) | Significantly increased by the -N3 group, indicating high energy content. researchgate.net | Density Functional Theory (DFT). researchgate.net |

| C-N3 Bond Dissociation Energy | Used to assess thermal stability. researchgate.net | DFT (e.g., B3LYP). researchgate.net |

| HOMO-LUMO Gap | Correlates with chemical reactivity and kinetic stability. A smaller gap can indicate higher reactivity. researchgate.net | DFT. researchgate.net |

| Activation Energy (Ea) of Cycloaddition | Predicts the kinetic feasibility of bioorthogonal reactions like CuAAC or SPAAC. nih.gov | DFT, M06-2X functional. cuny.edu |

Molecular Dynamics Simulations of this compound in Biological Systems

While quantum chemistry provides insight into the electronic level, molecular dynamics (MD) simulations are essential for understanding how this compound behaves within the dynamic and crowded environment of a biological system. scirp.org MD simulations model the movements and interactions of atoms and molecules over time, providing a view of conformational dynamics, solvation, and binding events. nih.govmdpi.com

For a molecule like this compound, MD simulations can be used to study its incorporation into a peptide or protein and the subsequent effects on the biomolecule's structure and dynamics. nih.gov Lysine (B10760008) is one of the most frequently post-translationally modified residues, playing key roles in protein function. nih.gov Introducing the azido-lysine analog can be modeled to see how the modified side chain orients itself and interacts with neighboring residues and solvent molecules. Simulations can reveal whether the azide group remains exposed to the solvent, making it accessible for bioorthogonal reactions, or if it becomes buried within the protein structure. osti.gov For example, an X-ray crystal structure combined with IR data of a protein containing an azido-derivatized amino acid showed that a flexible linker allowed the azide to become partially buried on the protein surface. osti.gov

Typical MD simulations involve placing the molecule of interest, such as a peptide containing H-Lys(N3), in a simulation box filled with water molecules and ions to mimic physiological conditions. nih.gov The interactions between all particles are described by a force field, such as CHARMM or AMBER. scirp.orgnih.gov The simulation then calculates the trajectory of every atom over a set period, which can range from nanoseconds to microseconds. nih.gov

From these trajectories, various properties can be analyzed:

Conformational Flexibility : Analysis of dihedral angles can show how the azido-lysine side chain explores different conformations. nih.gov

Solvation : The distribution of water molecules around the azide group can be calculated to understand its hydration and accessibility.

Interactions : The formation of hydrogen bonds or other non-covalent interactions between the azido-lysine residue and other parts of the system can be monitored. nih.gov

Complex Formation : Simulations can model the binding of a peptide containing azido-lysine to a target protein or the interaction of the azide group with a reactant in a bioorthogonal reaction. scirp.org

Studies on lysine dendrigrafts and other lysine-rich peptides provide a methodological blueprint for simulating this compound-containing systems, demonstrating how these simulations can predict the structure and stability of complexes formed with other biomolecules. scirp.orgmdpi.com

| Simulation Analysis | Information Gained | Example Application |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Overall structural stability of the peptide/protein over time. | Assessing if incorporating H-Lys(N3) perturbs the protein fold. |

| Radial Distribution Function (RDF) | Probability of finding solvent or ion molecules at a certain distance from the azide group. | Determining the solvent accessibility of the azide for reaction. |

| Dihedral Angle Distribution | Conformational preferences of the lysine side chain. nih.gov | Understanding the flexibility and orientation of the azido-alkyl chain. nih.gov |

| Interaction Energy Calculation | Strength of interaction between the modified lysine and other residues or molecules. | Predicting binding affinity in a protein-ligand complex. |

Computational Design and Prediction of Novel Bioorthogonal Reactions

One of the most exciting applications of computational chemistry in this field is the discovery and optimization of new bioorthogonal reactions. mit.edu The azide group is a cornerstone of bioorthogonal chemistry, participating in reactions like the copper-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). acs.orgevitachem.comwikipedia.org Computational methods are instrumental in expanding this toolbox.

Computational workflows have been developed to screen vast chemical spaces for new reactions with favorable properties for bioorthogonal applications. mit.edu For example, machine learning models can be trained on data from DFT calculations to predict activation and reaction energies for millions of potential reactions, dramatically accelerating the discovery process. mit.edu This approach allows for the identification of novel reactant pairs with high efficiency and orthogonality, moving beyond the traditional azide-cyclooctyne systems. mit.edu

The Distortion/Interaction (D/I) model is another powerful computational tool used to analyze and predict the reactivity of bioorthogonal reactions. nih.gov This model separates the activation energy of a reaction into two components:

Distortion Energy : The energy required to deform the reactants (e.g., the azide and the alkyne) into the geometries they adopt in the transition state.

Interaction Energy : The stabilizing energy released when the distorted reactants interact to form the transition state.

By analyzing these components for different reactants, researchers can gain a deep understanding of what makes a reaction fast or slow. nih.gov For instance, the high reactivity in SPAAC is explained by the high level of strain (and therefore distortion energy) pre-loaded into the cyclooctyne (B158145) ring, which is released during the reaction. nih.gov The D/I model has been successfully used to explain reactivity trends in the cycloadditions of various azides with strained alkynes and to guide the design of new cyclooctynes with enhanced reaction rates. nih.gov These computational approaches enable the rational design of new bioorthogonal partners for this compound, tailored for specific applications with desired kinetics and stability. mit.edunih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing H-Lys(N3)·HCl, and how do reaction parameters influence yield?

- Methodological Answer : H-Lys(N3)·HCl is typically synthesized via peptide coupling reactions using activating agents like EDCI/HOBt in anhydrous DMF or DCM. Critical parameters include stoichiometric ratios (e.g., 1.2 equivalents of amino acid derivatives), reaction temperature (0°C to room temperature), and purification via silica gel chromatography . For example, coupling H-Lys(Z)-OMe·HCl with EDCI in DMF yielded 82% purity after column chromatography . Adjusting solvent polarity and activation time can mitigate side reactions like racemization.

Q. Which analytical techniques are essential for characterizing H-Lys(N3)·HCl, and how are they interpreted?

- Methodological Answer :

- NMR Spectroscopy : Confirm structural integrity by analyzing ε-azide proton signals (δ ~3.2 ppm) and backbone α-proton resonances (δ ~4.2 ppm) .

- HPLC : Assess purity (>98%) using reverse-phase C18 columns with trifluoroacetic acid (TFA) in the mobile phase .

- Mass Spectrometry : Validate molecular weight (e.g., 330.81 g/mol for H-Lys(Z)-OMe·HCl) via ESI-MS .

Q. How is H-Lys(N3)·HCl utilized in peptide synthesis for site-specific modifications?

- Methodological Answer : The ε-azide group enables bioorthogonal "click chemistry," such as copper-catalyzed alkyne-azide cycloaddition (CuAAC), to attach fluorophores or functional groups. For instance, H-Lys(Z)-OtBu·HCl was used in alkynylation reactions to synthesize TLR2-specific lipids . The azide group remains inert under standard Fmoc/t-Bu SPPS conditions, allowing selective post-synthetic modifications .

Advanced Research Questions

Q. What strategies optimize the incorporation of H-Lys(N3)·HCl into sterically hindered peptide sequences?

- Methodological Answer :

- Coupling Agents : Replace EDCI with HATU or PyBOP for improved activation efficiency in bulky environments .

- Solvent Optimization : Use DCM instead of DMF to reduce steric crowding during coupling .

- Microwave-Assisted Synthesis : Accelerate reaction kinetics (e.g., 30 minutes at 50°C) while minimizing decomposition .

- Monitoring : Track progress via LC-MS to identify incomplete couplings and adjust equivalents of activated esters .

Q. How can researchers resolve contradictions in reported reaction yields for H-Lys(N3)·HCl-based conjugations?

- Methodological Answer : Discrepancies often arise from:

- Solvent Polarity : Polar solvents (DMF) favor solubility but may promote azide hydrolysis; non-polar solvents (DCM) improve stability but reduce reaction rates .

- Catalyst Purity : Copper(I) iodide in CuAAC must be rigorously degassed to prevent oxidation-induced inefficiencies .

- Analytical Calibration : Standardize HPLC protocols (e.g., gradient elution) to ensure consistent purity assessments . Systematic replication of conditions in (e.g., 1.2 eq. reagent, 24-hour reaction time) is recommended.

Q. What is the stability profile of H-Lys(N3)·HCl under varying storage conditions, and how does degradation impact experimental reproducibility?

- Methodological Answer :

- Short-Term Storage : Store at 0°C in desiccated, amber vials to prevent azide photodegradation .

- Long-Term Stability : Lyophilized powders retain >95% purity for 12 months at -20°C, while solutions in DMF degrade by ~5% per month .

- Degradation Analysis : Use TLC (Rf shift) or IR spectroscopy (loss of N₃ stretch at ~2100 cm⁻¹) to detect decomposition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.